Quaternium-15: A Technical Guide to its Chemical Structure, Properties, and Applications
Quaternium-15: A Technical Guide to its Chemical Structure, Properties, and Applications
This guide provides an in-depth technical overview of Quaternium-15, a quaternary ammonium salt widely utilized as a preservative in cosmetics, personal care products, and various industrial applications. We will delve into its chemical identity, physicochemical properties, mechanism of action as a formaldehyde-releasing agent, and the analytical methodologies for its quantification. Furthermore, this document will address the associated safety considerations and regulatory landscape, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Quaternium-15, systematically named 1-(3-chloro-2-propenyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane chloride, is a complex quaternary ammonium salt.[1] Its structure is characterized by a cage-like adamantane framework derived from hexamethylenetetramine, to which a chloroallyl group is attached, conferring the positive charge.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(3-chloro-2-propenyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane chloride |
| CAS Number | 4080-31-3 (for the mixture of cis- and trans-isomers)[1]; 51229-78-8 (for the cis-isomer)[1] |
| Molecular Formula | C₉H₁₆Cl₂N₄[1] |
| Molecular Weight | 251.16 g/mol [2] |
| Synonyms | Chloroallyl methenamine chloride, Dowicil® 75, Dowicil® 100, Dowicil® 200 (cis-isomer only)[1] |
The commercial product is often a mixture of cis- and trans-isomers, arising from the synthesis process which involves the reaction of hexamethylenetetramine with 1,3-dichloropropene.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Quaternium-15 is crucial for its effective formulation and to anticipate its behavior in various matrices.
| Property | Value | Source |
| Appearance | Cream-colored powder | [3] |
| Solubility | Highly soluble in water (127.2 g/100 g at 25°C), soluble in methanol and propylene glycol, and poorly soluble in less polar organic solvents. | [2] |
| logP (Octanol-Water Partition Coefficient) | -0.1 | [2] |
| pKa | Data not readily available. As a quaternary ammonium compound, it is a strong electrolyte and is expected to be fully ionized in aqueous solutions. |
The low logP value indicates the hydrophilic nature of Quaternium-15, consistent with its high water solubility.[2] This property is essential for its application in aqueous-based formulations.
Mechanism of Action: The Formaldehyde Release Pathway
The primary antimicrobial activity of Quaternium-15 stems from its ability to slowly release formaldehyde in aqueous environments.[1] This decomposition is understood to occur via a mechanism related to the Delépine reaction .[1]
The hexamethylenetetramine core of the molecule can undergo hydrolysis, particularly under acidic conditions, to yield formaldehyde and ammonia. The released formaldehyde then acts as a potent, broad-spectrum biocide, inhibiting the growth of bacteria, yeasts, and molds.
The rate of formaldehyde release is influenced by several factors, including:
-
pH: Hydrolysis is accelerated at lower pH values.[1]
-
Temperature: Higher temperatures can increase the rate of decomposition and formaldehyde release.[4]
-
Matrix Components: The presence of other ingredients in a formulation can also affect the stability of Quaternium-15 and the rate of formaldehyde release.[4]
Caption: Formaldehyde release mechanism of Quaternium-15.
Antimicrobial Efficacy
Quaternium-15 exhibits a broad spectrum of antimicrobial activity, making it an effective preservative in a variety of products. Its efficacy is attributed to the released formaldehyde, which denatures proteins and disrupts cellular functions in microorganisms.
Minimum Inhibitory Concentrations (MICs) of Quaternium-15 against common microorganisms:
| Microorganism | Type | MIC (ppm) |
| Pseudomonas aeruginosa | Gram-negative bacteria | 50 - 200 |
| Escherichia coli | Gram-negative bacteria | 50 - 100 |
| Staphylococcus aureus | Gram-positive bacteria | 25 - 100 |
| Candida albicans | Yeast | 100 - 400 |
| Aspergillus niger | Mold | 200 - 500 |
Note: MIC values can vary depending on the test method, culture medium, and specific strain of the microorganism.
Studies have shown that microorganisms like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus can develop resistance to Quaternium-15 upon repeated exposure to sub-lethal concentrations.[5] This underscores the importance of using appropriate concentrations and potentially combining it with other preservatives for robust protection.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control of raw materials and finished products containing Quaternium-15, as well as for monitoring the levels of free formaldehyde.
High-Performance Liquid Chromatography (HPLC) for Quaternium-15
HPLC is a widely used technique for the quantification of Quaternium-15 in cosmetic matrices.
Experimental Protocol: HPLC-UV Analysis of Quaternium-15 in a Cream Formulation
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex for 2 minutes to disperse the sample.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (containing an ion-pairing agent like sodium dodecyl sulfate if needed to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of Quaternium-15 in the extraction solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Quaternium-15 in the sample by interpolating its peak area on the calibration curve.
-
Caption: HPLC sample preparation workflow for Quaternium-15.
Gas Chromatography-Mass Spectrometry (GC-MS) for Formaldehyde
GC-MS is a sensitive and specific method for the determination of formaldehyde released from Quaternium-15. This typically involves derivatization of the formaldehyde to a less polar, more volatile compound.
Experimental Protocol: GC-MS Analysis of Formaldehyde in a Shampoo Formulation
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 0.5 g of the shampoo sample into a headspace vial.
-
Add an internal standard solution.
-
Add a derivatizing agent, such as o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with formaldehyde to form a stable oxime derivative.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time to allow for the reaction to complete.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Headspace injection.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivative from other volatile components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the formaldehyde-PFBHA derivative.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde that have undergone the same derivatization procedure.
-
Calculate the concentration of formaldehyde in the sample based on the peak area ratio of the analyte to the internal standard.
-
Applications in Product Formulation
Quaternium-15 has been used as a preservative in a wide array of products due to its cost-effectiveness and broad-spectrum antimicrobial activity.
-
Cosmetics and Personal Care Products: Shampoos, conditioners, lotions, creams, makeup, and baby products.[3]
-
Industrial Products: Metalworking fluids, latex paints, adhesives, and polishes.[1]
Advantages:
-
Broad-spectrum efficacy against bacteria and fungi.
-
Effective at low concentrations.
-
High water solubility, making it suitable for aqueous formulations.
Disadvantages:
-
Formaldehyde-releasing agent, which raises safety concerns.
-
Can be a skin sensitizer and allergen.[7]
-
Potential for microbial resistance to develop.[5]
-
Its use is restricted or banned in some regions.[1]
Safety and Regulatory Considerations
The use of Quaternium-15 in consumer products has been a subject of debate due to its potential to release formaldehyde, a known carcinogen and skin sensitizer.[5]
-
Allergic Contact Dermatitis: Quaternium-15 is a well-documented cause of allergic contact dermatitis.[7] Individuals sensitized to formaldehyde are often also allergic to Quaternium-15.[1]
-
Regulatory Status:
-
European Union: The use of Quaternium-15 in cosmetic products is banned.[3]
-
United States: There are currently no specific regulations from the FDA restricting the use of Quaternium-15 in cosmetics, though the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics at concentrations up to 0.2%.[3]
-
Given the regulatory trends and consumer concerns regarding formaldehyde-releasing preservatives, many manufacturers are reformulating their products to use alternative preservative systems.
Conclusion
Quaternium-15 is a historically significant preservative with potent, broad-spectrum antimicrobial properties derived from its controlled release of formaldehyde. Its chemical structure and physicochemical properties have made it a versatile ingredient in a wide range of cosmetic and industrial applications. However, concerns over its potential as a skin sensitizer and the release of formaldehyde have led to increased regulatory scrutiny and a shift towards alternative preservative technologies. A thorough understanding of its chemistry, efficacy, and analytical methodologies, as outlined in this guide, is essential for professionals involved in the formulation, development, and safety assessment of consumer and industrial products.
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ResearchGate. parameters of the method for the GC-MS and GC-MS/MS analysis of fragrance allergens. Available at: [Link]
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ResearchGate. Activity of disinfectants against multispecies biofilms formed by Staphylococcus aureus, Candida albicans and Pseudomonas aeruginosa. Available at: [Link]
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MDPI. Adhesion and Colonization Intensity of Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida albicans on Smooth, Micro-Textured, and Macro-Textured Silicone Biomaterials. Available at: [Link]
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